3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrN4O2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
3-bromo-6-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-2-9-10-3-4(11(12)13)1-8-6(5)10/h1-3H |
InChI Key |
FKNDUFJFZQKVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives
Classical Cyclocondensation Strategies
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core is the cyclocondensation reaction between an NH-3-aminopyrazole (also known as 5-aminopyrazole) and a 1,3-biselectrophilic compound. nih.gov This approach allows for the introduction of a wide variety of substituents on the resulting pyrimidine (B1678525) ring, depending on the nature of the 1,3-biselectrophile used.
Reactions of NH-3-Aminopyrazoles with 1,3-Biselectrophilic Compounds
The fundamental reaction involves the nucleophilic attack of the amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-biselectrophile, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The regioselectivity of the reaction can be influenced by the reaction conditions and the specific nature of the reactants.
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This reaction typically proceeds under acidic conditions, often using acetic acid as both a solvent and a catalyst, at reflux temperatures. nih.gov The acid facilitates the tautomerization of the amidine system within the aminopyrazole, enabling the nucleophilic attack of the endocyclic imino group on a carbonyl carbon of the β-dicarbonyl compound. nih.gov The choice of β-dicarbonyl allows for the introduction of substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine ring. For instance, the reaction with unsymmetrical β-diketones can sometimes lead to a mixture of regioisomers, although high regioselectivity is often observed. nih.gov
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Product | Ref |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethoxide, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 5-Aminopyrazole | Acetylacetone | Acetic acid, reflux | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyls | Microwave irradiation | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
β-Enaminones are versatile 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com The reaction with 5-aminopyrazoles can be performed under various conditions, including thermal, acid-catalyzed, or microwave-assisted protocols. nih.govresearchgate.net Microwave-assisted synthesis, in particular, offers advantages such as high yields, short reaction times, and often solvent-free conditions. researchgate.net The reaction proceeds via an initial Michael-type addition of the exocyclic amino group of the pyrazole (B372694) to the β-position of the enaminone, followed by cyclization and elimination of an amine. This method allows for the regioselective synthesis of various substituted pyrazolo[1,5-a]pyrimidines. researchgate.net
| 5-Aminopyrazole Derivative | β-Enaminone | Conditions | Product | Ref |
| NH-5-aminopyrazoles | β-Enaminones | Microwave irradiation, 180 °C, 2 min, solvent-free | 2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-Aminopyrazoles | 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Acetic acid, reflux | 5- and 7-Aryl-substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Amino-1H-pyrazole | Enaminone | Acetic acid, ammonium (B1175870) acetate, reflux | Substituted pyrazolo[1,5-a]pyrimidine | researchgate.net |
Other 1,3-biselectrophilic systems like β-haloenones and β-ketonitriles are also effectively used in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. β-Ketonitriles, for example, can react with aminopyrazoles to introduce an amino group at the 7-position of the final product. mdpi.com Microwave-assisted conditions have been shown to be effective for these types of cyclocondensations, leading to good yields and allowing for the introduction of diverse functionalities. nih.gov For instance, the reaction of 5-amino-1H-pyrazoles with 3-oxo-2-(2-arylhydrazinylidene)butanenitriles under solvent-free microwave irradiation yields 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
| 5-Aminopyrazole Derivative | 1,3-Biselectrophile | Conditions | Product | Ref |
| 5-Aminopyrazole derivatives | 3-Oxo-2-phenylpropanenitrile | Cyclocondensation | 7-Aminopyrazolo[1,5-a]pyrimidines | mdpi.com |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | Microwave irradiation, solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |
| Substituted aminopyrazoles | Arylidenemalononitriles | - | Highly functionalized pyrazolo[1,5-a]pyrimidines | nih.gov |
Multicomponent Reaction Approaches to Pyrazolo[1,5-a]pyrimidines
Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines in a single step from simple and readily available starting materials. researchgate.net A common MCR approach involves the reaction of a 3-aminopyrazole (B16455), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot reaction typically proceeds through the formation of an imine intermediate, which then undergoes a nucleophilic attack by the active methylene compound, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. nih.gov These reactions can be promoted by microwave irradiation, significantly reducing reaction times. nih.gov
Catalytic Synthesis of Pyrazolo[1,5-a]pyrimidine Ring Systems
Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. Rhodium-catalyzed multicomponent reactions involving the C-H activation of imines formed in situ from aldehydes and aminopyrazoles have been developed. nih.gov In this approach, the rhodium catalyst facilitates the coupling with sulfoxonium ylides to construct the pyrimidine ring. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki couplings, are also extensively used, although more commonly for the post-functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core rather than for the initial ring synthesis. nih.govnih.gov For instance, a palladium-catalyzed C-C bond formation has been used to create the fused pyrimidine ring. nih.gov
| Catalyst | Reactants | Reaction Type | Product | Ref |
| Rhodium(III) complex | Aldehydes, Aminopyrazoles, Sulfoxonium ylides | Multicomponent reaction via C-H activation | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Palladium catalyst | - | C-C bond formation | Fused pyrazolo[1,5-a]pyrimidines | nih.gov |
| Tetrakis(triphenylphosphine)palladium(0) | 5-Chloro-pyrazolo[1,5-a]pyrimidine, Boronic acid pinacol (B44631) ester | Suzuki Coupling (Functionalization) | 5-Aryl-pyrazolo[1,5-a]pyrimidines | nih.gov |
A plausible synthetic route to the target compound, 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine, would involve the initial synthesis of the pyrazolo[1,5-a]pyrimidine core using one of the methods described above. This would be followed by electrophilic aromatic substitution reactions. First, bromination at the 3-position can be achieved using a brominating agent like N-Bromosuccinimide (NBS). chemicalbook.com Subsequently, nitration at the 6-position could be accomplished using classic nitrating conditions, such as a mixture of nitric and sulfuric acid, to yield the final product. nih.gov
Pericyclic Reaction Pathways for Pyrazolo[1,5-a]pyrimidine Formation
Pericyclic reactions, such as [4+2] cycloadditions, offer an alternative and elegant approach to the synthesis of the pyrazolo[1,5-a]pyrimidine ring system, often from acyclic precursors without the need for a pre-formed aminopyrazole. nih.gov One reported protocol involves a [4+2] cycloaddition reaction where an N-propargylic sulfonylhydrazone is treated with a sulphonyl azide (B81097) in the presence of a copper(I) catalyst. This leads to a triazole intermediate that decomposes to form the pyrazolo[1,5-a]pyrimidine scaffold in a one-pot manner. nih.gov
Modern and Sustainable Synthetic Techniques
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. For pyrazolo[1,5-a]pyrimidines, this has led to the adoption of techniques that reduce energy consumption, minimize waste, and utilize less hazardous materials. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been widely applied to the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov
Three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation are a successful and widely adopted approach. nih.gov This method allows for the rapid and efficient construction of the pyrazolo[1,5-a]pyrimidine core. nih.gov Microwave assistance has also been utilized in the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines through the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov Furthermore, a microwave-assisted, one-pot, regioselective route for the synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines has been developed, which involves a sequential cyclocondensation followed by halogenation or nitration. researchgate.net
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours | Minutes | nih.gov |
| Yield | Often lower | Generally higher | researchgate.netresearchgate.net |
| Workup | Can be complex | Often simpler | nih.gov |
| Side Reactions | More prevalent | Reduced | nih.gov |
Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Ultrasound irradiation has emerged as a powerful and efficient energy source for promoting organic reactions, offering significant advantages in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net This sonochemical method accelerates reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov
A common strategy involves the cyclocondensation reaction of 3-aminopyrazoles with various 1,3-biselectrophilic compounds, such as β-enaminones or trifluoromethyl-substituted alkoxy enones. researchgate.netnih.gov The application of ultrasound in these reactions typically involves sonicating the reaction mixture in a suitable solvent, like ethanol (B145695), for a brief period. researchgate.net For instance, the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol under ultrasonic irradiation (68–72 °C) can be completed in just 5 minutes, yielding the corresponding pyrazolo[1,5-a]pyrimidines in yields ranging from 61% to 98%. researchgate.net This methodology is noted for its simple procedure, mild conditions, and easy work-up. researchgate.net
The benefits of ultrasound assistance are clearly demonstrated when compared with traditional heating and microwave irradiation.
| Starting Material (Enone) | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| CF3C(O)CH=C(Me)OMe | Conventional (Oil Bath) | 2 h | 89 | nih.gov |
| CF3C(O)CH=C(Me)OMe | Microwave (MW) | 5 min | 94 | nih.gov |
| CF3C(O)CH=C(Me)OMe | Ultrasound (US) | 5 min | 95 | nih.gov |
| CF3C(O)CH=C(Ph)OMe | Conventional (Oil Bath) | 2 h | 85 | nih.gov |
| CF3C(O)CH=C(Ph)OMe | Microwave (MW) | 5 min | 96 | nih.gov |
| CF3C(O)CH=C(Ph)OMe | Ultrasound (US) | 5 min | 98 | nih.gov |
This approach is not limited to specific precursors. A green synthetic route has been developed for diversely substituted pyrazolo[1,5-a]pyrimidines by reacting carboxylate substituted-3-aminopyrazole with formylated active proton compounds under ultrasonic irradiation in an aqueous ethanol medium. eurjchem.comresearchgate.net This highlights the versatility and adaptability of sonochemistry in generating a library of these heterocyclic compounds. eurjchem.combme.hu
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines has increasingly incorporated the principles of green chemistry to minimize environmental impact. bme.hu These approaches focus on using eco-friendly solvents, reducing energy consumption, and improving reaction efficiency. nih.govrsc.org
One key area of development is the replacement of volatile and hazardous organic solvents with greener alternatives. Polyethylene glycol (PEG-400) has been successfully used as a recyclable reaction medium for the condensation of α,β-unsaturated carbonyl compounds (chalcones) with substituted 5-aminopyrazoles. jocpr.com This method provides excellent yields in shorter reaction times under mild conditions. jocpr.com Similarly, the use of aqueous media, such as aqueous ethanol, has been promoted, particularly in conjunction with ultrasound irradiation, to create environmentally benign synthetic routes. eurjchem.comresearchgate.net
Energy efficiency is another cornerstone of green synthesis. Both microwave-assisted and ultrasound-assisted methods are considered green technologies as they significantly reduce reaction times and, consequently, energy consumption compared to conventional heating. nih.govnih.gov Microwave-assisted synthesis, for example, often requires less solvent or can be performed under solvent-free conditions, further enhancing its environmental credentials. nih.govrsc.org
| Green Approach | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Alternative Solvent | Use of PEG-400 as a recyclable medium. | Condensation of chalcones with 5-amino pyrazole. | jocpr.com |
| Energy Efficiency | Ultrasound irradiation in aqueous ethanol. | Reaction of 3-aminopyrazole with formylated active proton compounds. | eurjchem.comresearchgate.net |
| Solvent-Free | Microwave irradiation without solvent. | Condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal. | rsc.org |
| Quantitative Metrics | Calculation of Reaction Mass Efficiency (RME). | Synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines (RME: 40-53%). | rsc.org |
These methodologies demonstrate a clear trend towards the development of sustainable and efficient protocols for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in numerous pharmacologically important molecules. bme.hunih.gov
Specific Synthetic Routes to 3 Bromo 6 Nitropyrazolo 1,5 a Pyrimidine and Precursors
Regioselective Halogenation Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Cores
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine scaffold is a key step in the synthesis of various derivatives. The regioselectivity of these reactions is highly dependent on the reaction conditions and the halogenating agent employed.
Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine (B1281175) Derivatives
The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is particularly susceptible to electrophilic attack, making it a prime target for bromination.
A common and effective method for the synthesis of 3-bromopyrazolo[1,5-a]pyrimidine involves the use of N-Bromosuccinimide (NBS) as the brominating agent. nih.gov This reaction is typically carried out in a suitable solvent, such as acetonitrile, at room temperature. The reaction proceeds with high regioselectivity, yielding the desired C-3 bromo derivative.
A typical procedure involves dissolving pyrazolo[1,5-a]pyrimidine in acetonitrile, followed by the addition of an equimolar amount of NBS. The reaction mixture is stirred for several hours, and upon completion, the product can be isolated and purified using standard techniques like silica (B1680970) gel chromatography. nih.gov
Table 1: Electrophilic Bromination of Pyrazolo[1,5-a]pyrimidine
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product | Yield | Reference |
|---|
Recent advancements in synthetic methodology have led to the development of one-pot procedures that combine the formation of the pyrazolo[1,5-a]pyrimidine core with subsequent halogenation. nih.gov These tandem reactions offer increased efficiency by reducing the number of separate synthetic steps and purification procedures. One such strategy involves the reaction of aminopyrazoles with enaminones or chalcones in the presence of a halogen source and an oxidizing agent. nih.gov
For instance, a one-pot cyclization/oxidative halogenation can be achieved by reacting an aminopyrazole with an enaminone in the presence of sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈). nih.gov This method allows for the direct synthesis of 3-bromopyrazolo[1,5-a]pyrimidine derivatives. Microwave-assisted protocols have also been developed to accelerate these one-pot syntheses. rsc.org
Further bromination of the pyrazolo[1,5-a]pyrimidine ring can lead to the formation of di-substituted products. The 3- and 6-positions are the most favorable sites for successive electrophilic substitution. researchgate.net The synthesis of 3,6-dibromopyrazolo[1,5-a]pyrimidine (B1601082) can be achieved by treating pyrazolo[1,5-a]pyrimidine with an excess of a brominating agent under appropriate conditions. researchgate.net
Regioselective Nitration Strategies for Pyrazolo[1,5-a]pyrimidine Cores
The introduction of a nitro group onto the pyrazolo[1,5-a]pyrimidine ring is a critical step for the synthesis of 3-bromo-6-nitropyrazolo[1,5-a]pyrimidine. The regioselectivity of nitration is highly dependent on the nitrating agent and reaction conditions. researchgate.netnih.gov
Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine (B1595664) Derivatives
The synthesis of 6-nitropyrazolo[1,5-a]pyrimidine can be achieved with high regioselectivity by using a mixture of nitric acid and acetic anhydride (B1165640). nih.gov This specific nitrating system favors substitution at the C-6 position of the pyrimidine (B1678525) ring.
In a typical procedure, pyrazolo[1,5-a]pyrimidine is dissolved in acetic anhydride and cooled. Fuming nitric acid is then added dropwise while maintaining a low temperature. nih.gov After the addition is complete, the reaction mixture is carefully worked up to isolate the 6-nitro product. It is noteworthy that using a different nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, leads to the preferential formation of the 3-nitro isomer. researchgate.netnih.gov This highlights the critical role of the reaction conditions in directing the regiochemical outcome of the nitration.
Table 2: Regioselective Nitration of Pyrazolo[1,5-a]pyrimidine
| Starting Material | Nitrating Agent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Fuming Nitric Acid / Acetic Anhydride | 0-5 °C | 6-Nitropyrazolo[1,5-a]pyrimidine | 43% | nih.gov |
The synthesis of the target compound, this compound, would logically proceed through the nitration of 3-bromopyrazolo[1,5-a]pyrimidine using the conditions that favor C-6 nitration (nitric acid in acetic anhydride), or alternatively, through the bromination of 6-nitropyrazolo[1,5-a]pyrimidine under conditions that favor C-3 bromination (such as with NBS). The electron-withdrawing nature of the bromo and nitro substituents will influence the reactivity of the ring in the subsequent electrophilic substitution step.
Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine Derivatives
In contrast to the C-6 nitration, substitution at the C-3 position is achieved under more traditional nitrating conditions. The use of a mixed acid system, comprising concentrated nitric acid and sulfuric acid, reliably yields 3-nitropyrazolo[1,5-a]pyrimidine. cdnsciencepub.comresearchgate.net This reaction is typically carried out at low temperatures (0-5°C) to control the exothermicity and ensure monosubstitution. cdnsciencepub.com Under these strongly acidic conditions, the pyrazolo[1,5-a]pyrimidine ring is protonated, and the subsequent electrophilic attack by the nitronium ion (NO₂⁺) is directed to the C-3 position of the pyrazole (B372694) ring, which is the predicted site for normal electrophilic substitution. cdnsciencepub.com
| Reagents | Position of Nitration | Product | Reference |
|---|---|---|---|
| Nitric Acid / Acetic Anhydride | C-6 | 6-Nitropyrazolo[1,5-a]pyrimidine | cdnsciencepub.com |
| Nitric Acid / Sulfuric Acid | C-3 | 3-Nitropyrazolo[1,5-a]pyrimidine | cdnsciencepub.com |
Convergent and Divergent Synthetic Approaches to this compound
The synthesis of the target molecule, this compound, is achieved through a multi-step, divergent approach starting from the parent pyrazolo[1,5-a]pyrimidine. This involves a sequential introduction of the nitro and bromo groups. Two primary divergent pathways are logical based on the established regioselectivity of the substitution reactions.
Pathway A: Nitration followed by Bromination
Step 1: 6-Nitration. The parent heterocycle is first nitrated using nitric acid in acetic anhydride to selectively install the nitro group at the C-6 position, yielding 6-nitropyrazolo[1,5-a]pyrimidine. cdnsciencepub.com
Step 2: 3-Bromination. The resulting 6-nitro derivative is then subjected to bromination. The electron-withdrawing nature of the nitro group at C-6 further deactivates the pyrimidine ring, reinforcing the inherent tendency for electrophilic substitution to occur at the C-3 position of the pyrazole ring. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent would be used to introduce the bromine atom at the C-3 position.
Pathway B: Bromination followed by Nitration
Step 1: 3-Bromination. Pyrazolo[1,5-a]pyrimidine is first brominated to produce 3-bromopyrazolo[1,5-a]pyrimidine. cdnsciencepub.com This reaction proceeds readily at the electron-rich C-3 position.
Step 2: 6-Nitration. The 3-bromo intermediate is then nitrated using the nitric acid/acetic anhydride system. The presence of the bromine atom at C-3 is not expected to alter the regioselectivity of this specific nitrating agent, which directs the nitro group to the C-6 position.
Both pathways leverage the distinct regiochemical outcomes of different reagents to build the desired substitution pattern, culminating in the formation of this compound.
Preparation of Other Relevant Brominated and Nitrated Pyrazolo[1,5-a]pyrimidine Intermediates
The synthesis of various functionalized pyrazolo[1,5-a]pyrimidines often requires access to a range of brominated and nitrated intermediates beyond the direct precursors to the title compound.
3-Bromopyrazolo[1,5-a]pyrimidine: This key intermediate is readily prepared by treating the parent pyrazolo[1,5-a]pyrimidine with a brominating agent like N-Bromosuccinimide (NBS). cdnsciencepub.com The reaction is highly regioselective for the C-3 position.
3,6-Dibromopyrazolo[1,5-a]pyrimidine: Under more forcing bromination conditions or with an excess of the brominating agent, disubstitution can occur. The initial bromination at C-3 is followed by a second bromination at the C-6 position, yielding the 3,6-dibromo derivative. cdnsciencepub.com This indicates that after the C-3 position is substituted, the next most favorable site for electrophilic attack is C-6.
| Conditions | Product(s) | Reference |
|---|---|---|
| Controlled Bromination (e.g., 1 eq. NBS) | 3-Bromopyrazolo[1,5-a]pyrimidine | cdnsciencepub.com |
| Forcing Conditions / Excess Reagent | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | cdnsciencepub.com |
These intermediates are valuable synthons, allowing for further functionalization through cross-coupling reactions or nucleophilic substitutions to generate diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for various research applications. nih.gov
Chemical Transformations and Reactivity of 3 Bromo 6 Nitropyrazolo 1,5 a Pyrimidine and Analogs
Reactivity of the Bromine Atom at Position 3
The bromine atom at the C-3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a versatile functional group, enabling a wide range of chemical transformations. This reactivity is central to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system facilitates reactions at this position, particularly nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions. The presence of substituents, such as a nitro group at position 6, can further influence the electronic properties of the ring and the reactivity of the C-3 bromine.
Nucleophilic Substitution Reactions of 3-Bromopyrazolo[1,5-a]pyrimidines
Halogenation of the pyrazolo[1,5-a]pyrimidine core, followed by nucleophilic substitution, is a common strategy for introducing various functional groups. nih.gov The bromine atom at C-3 can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. nih.gov These reactions typically proceed under mild conditions and allow for the introduction of functionalities that can significantly alter the molecule's physicochemical properties, such as solubility and its capacity for biological interactions. nih.gov For instance, the introduction of amino groups via nucleophilic substitution is a key step in the synthesis of compounds with potential kinase inhibitory activity.
Transition Metal-Catalyzed Cross-Coupling Reactions at C-3
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the C-3 position of 3-bromopyrazolo[1,5-a]pyrimidines.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and organoboron compounds. It has been successfully employed for the C3-arylation of 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) analogs. nih.govrsc.orgrsc.org A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one using this method. rsc.org
The reaction can be performed with a wide variety of aryl and heteroaryl boronic acids. rsc.org Optimized conditions often involve the use of a palladium catalyst, such as XPhosPdG2, in tandem with a phosphine (B1218219) ligand like XPhos, to prevent side reactions like debromination. nih.govrsc.org The reaction conditions, including the choice of base, solvent, and temperature, can be fine-tuned to achieve high yields. nih.gov For example, coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids under microwave irradiation has provided the corresponding C3-arylated products in good to excellent yields (67–89%). rsc.org
Table 1: Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids rsc.org Reaction Conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, boronic acid, XPhosPdG2, XPhos, K₂CO₃, solvent, microwave irradiation.
| Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 4-Biphenylboronic acid | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 79 |
| 1-Naphthylboronic acid | 3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 86 |
Sonogashira Coupling
The Sonogashira coupling reaction, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, is another effective method for functionalizing the pyrazolo[1,5-a]pyrimidine core. rsc.org This reaction has been used to introduce alkynyl groups at the C-3 position, further expanding the structural diversity of this class of compounds. nih.gov For instance, 3-iodo pyrazolo[1,5-a]pyrimidines have been successfully converted to their corresponding 3-(phenylethynyl) derivatives via Sonogashira coupling. nih.gov
A study on bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines demonstrated the synthesis of a broad series of alkyne derivatives through the Sonogashira reaction. researchgate.netnih.gov The reactivity was evaluated with various alkynes bearing electron-donating and electron-withdrawing groups, showcasing the versatility of this transformation. researchgate.netnih.gov Typical conditions involve a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a key method for the synthesis of C-3 aminated pyrazolo[1,5-a]pyrimidine derivatives from their 3-bromo precursors. researchgate.netresearchgate.net The development of various generations of catalyst systems has allowed for the coupling of a wide range of amines, including primary and secondary amines, under increasingly mild conditions. wikipedia.org This method is crucial in the synthesis of complex molecules, including pharmaceutical candidates, where the introduction of an amino group at a specific position is required. nih.gov For example, substituted 5-chloro-pyrazolo[1,5-a]pyrimidines have been transformed into their final target structures using Buchwald-Hartwig reaction conditions with corresponding benzimidazoles. nih.gov
The Ullmann-type coupling provides a valuable, often copper-catalyzed, alternative to palladium-catalyzed methods for C-N bond formation. An efficient microwave-assisted, copper-catalyzed method for the C-3 amination of 3-bromopyrazolo[1,5-a]pyrimidine has been developed. ucur.org This method demonstrates broad applicability, allowing the coupling of a wide range of primary and secondary alkylamines with the 3-bromopyrazolo[1,5-a]pyrimidine core in good to excellent yields (54–90%). ucur.org
The reaction typically employs copper(I) iodide (CuI) as the catalyst, L-proline as a ligand, and a base like triethylamine (B128534) (Et₃N) in a solvent such as DMSO. ucur.org Microwave heating significantly reduces reaction times compared to conventional heating. ucur.org This methodology has been successfully applied to various amines, including unfunctionalized alkylamines (e.g., butylamine, benzylamine), functionalized amines with heterocyclic moieties, and secondary cyclic amines (e.g., morpholine, pyrrolidine). ucur.org A similar efficient method has been developed for producing 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines using CuI with a carbazole-based ligand, achieving excellent yields in short reaction times. mdpi.comnih.gov
Table 2: Ullmann-Type Amination of 3-Bromopyrazolo[1,5-a]pyrimidine ucur.org Reaction Conditions: 3-bromopyrazolo[1,5-a]pyrimidine, amine, CuI, L-proline, Et₃N, DMSO, microwave heating.
| Amine | Product | Yield (%) |
|---|---|---|
| Butylamine | N-Butylpyrazolo[1,5-a]pyrimidin-3-amine | 77 (ave) |
| Benzylamine | N-Benzylpyrazolo[1,5-a]pyrimidin-3-amine | 77 (ave) |
| Isopropylamine | N-Isopropylpyrazolo[1,5-a]pyrimidin-3-amine | 77 (ave) |
| Cyclohexylamine | N-Cyclohexylpyrazolo[1,5-a]pyrimidin-3-amine | 77 (ave) |
| Morpholine | 3-(Morpholino)pyrazolo[1,5-a]pyrimidine | 77 (ave) |
| Pyrrolidine | 3-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | 77 (ave) |
Reactivity of the Nitro Group at Position 6
The nitro group at the C-6 position of the pyrazolo[1,5-a]pyrimidine ring is a key functional group that can be readily transformed into other functionalities, most notably an amino group. This transformation is a crucial step in the synthesis of various derivatives with potential biological applications.
Reduction Reactions to Amine Functionalities at C-6
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For pyrazolo[1,5-a]pyrimidine systems, several methods can be employed to achieve this conversion. While direct experimental data for the reduction of 3-bromo-6-nitropyrazolo[1,5-a]pyrimidine is not extensively reported, analogous reductions on related pyrazolo[1,5-a]pyrimidine cores provide valuable insights into the expected reactivity.
One of the most common and efficient methods for the reduction of aromatic nitro compounds is catalytic hydrogenation. For instance, the reduction of 3-nitropyrazolo[1,5-a]pyrimidines to their corresponding 3-aminopyrazolo[1,5-a]pyrimidines has been successfully achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. rsc.org This method is generally clean and provides high yields.
| Reagents and Conditions | Product | Typical Yield | Reference |
|---|---|---|---|
| Nitro-substrate, Pd/C, H₂ (gas), Solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Amino-pyrazolo[1,5-a]pyrimidine | Good to Excellent | rsc.org |
Other established methods for the reduction of aromatic nitro groups that are likely applicable to this compound include the use of metal catalysts in the presence of a proton source, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid or hydrochloric acid. commonorganicchemistry.comreddit.com These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. However, care must be taken to avoid dehalogenation when using certain reducing agents.
| Reagent | Typical Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|
| SnCl₂·2H₂O | HCl, Ethanol, Reflux | Effective for many substrates, but can be harsh. | commonorganicchemistry.comreddit.com |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Reflux | Milder than SnCl₂, often used in industrial processes. | researchgate.net |
The resulting 6-aminopyrazolo[1,5-a]pyrimidine derivatives are valuable intermediates for further functionalization, such as in the synthesis of fused heterocyclic systems or in coupling reactions to introduce diverse substituents.
Functionalization at Other Positions of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is amenable to various electrophilic substitution reactions, allowing for the introduction of a range of functional groups at different positions.
Sulfenylation and Selenylation Reactions
The introduction of sulfur and selenium moieties onto the pyrazolo[1,5-a]pyrimidine scaffold can be achieved through electrophilic substitution reactions. A visible-light-induced cross-dehydrogenative methodology has been developed for the regioselective sulfenylation of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This method allows for the formation of 3-(aryl/heteroarylthio)pyrazolo[1,5-a]pyrimidine derivatives.
Furthermore, a metal-free, N-chlorosuccinimide (NCS)-mediated method allows for the highly efficient and regioselective C-H selenocyanation of pyrazolo[1,5-a]pyrimidines using potassium selenocyanate (B1200272) (KSeCN). nih.gov This reaction provides access to 3-selenocyanatopyrazolo[1,5-a]pyrimidines.
Thiocyanation Reactions
The thiocyanato group can be introduced onto the pyrazolo[1,5-a]pyrimidine core through several methods. One approach involves the use of potassium thiocyanate (B1210189) (KSCN) in the presence of an oxidizing agent. A metal-free, organophotoredox-catalyzed C-H thiocyanation of pyrazolo[1,5-a]pyrimidines with KSCN has been reported, using 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as the photocatalyst under blue light irradiation. nih.gov Another efficient method utilizes N-chlorosuccinimide (NCS) to mediate the regioselective C-H thiocyanation with KSCN at ambient temperature. nih.gov
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Organophotoredox Catalysis | KSCN, 9-mesityl-10-methylacridinium perchlorate, blue light | Metal-free, mild conditions. | nih.gov |
| NCS-Mediated | KSCN, N-chlorosuccinimide (NCS) | High efficiency, ambient temperature. | nih.gov |
Formylation and Acylation Reactions
The introduction of a formyl group onto the pyrazolo[1,5-a]pyrimidine ring can be achieved via the Vilsmeier-Haack reaction. researchgate.netmdpi.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. The reaction generally proceeds with high regioselectivity, favoring substitution at the electron-rich positions of the heterocyclic core. For the pyrazolo[1,5-a]pyrimidine system, formylation often occurs at the 3-position.
Acylation of the pyrazolo[1,5-a]pyrimidine scaffold can be accomplished through Friedel-Crafts acylation or related reactions. organic-chemistry.orgnih.gov This involves the reaction of the heterocycle with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The position of acylation will be influenced by the substitution pattern already present on the ring.
Synthetic Versatility through Post-Functionalization of this compound
The this compound molecule is a versatile building block for the synthesis of a wide array of more complex derivatives. The bromine atom at the C-3 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino groups.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. 3-Bromopyrazolo[1,5-a]pyrimidine derivatives can be coupled with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to afford the corresponding 3-aryl- or 3-heteroaryl-pyrazolo[1,5-a]pyrimidines. nih.govrsc.orgresearch-nexus.net
Sonogashira Cross-Coupling: The Sonogashira coupling enables the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. 3-Bromopyrazolo[1,5-a]pyrimidines can react with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield 3-alkynylpyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. 3-Bromopyrazolo[1,5-a]pyrimidines can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable ligand to produce 3-aminopyrazolo[1,5-a]pyrimidine (B112336) derivatives. wikipedia.orgnih.gov
| Reaction | Coupling Partner | Product | Catalyst System (Typical) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | 3-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | nih.govrsc.orgresearch-nexus.net |
| Sonogashira | Terminal alkyne | 3-Alkynyl-pyrazolo[1,5-a]pyrimidine | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) | rsc.orgnih.gov |
| Buchwald-Hartwig | Amine (primary or secondary) | 3-Amino-pyrazolo[1,5-a]pyrimidine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | wikipedia.orgnih.gov |
The combination of these post-functionalization strategies with the reactivity of the nitro group at the C-6 position provides a powerful platform for the synthesis of a diverse library of polysubstituted pyrazolo[1,5-a]pyrimidine derivatives for various applications.
Mechanistic and Computational Studies on Pyrazolo 1,5 a Pyrimidine Derivatives
Reaction Mechanism Investigations of Pyrazolo[1,5-a]pyrimidine (B1248293) Formation
A primary and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.orgnih.gov This reaction is a highly efficient way to construct the fused bicyclic system. nih.gov The generally accepted mechanism involves an initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole (B372694) ring attacks the second carbonyl group. The final step is a dehydration (elimination of a water molecule) to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.gov The choice of the 1,3-bis-electrophilic compound, such as β-enaminones or β-ketonitriles, is crucial as it directly influences the substitution pattern on the resulting pyrimidine (B1678525) ring, allowing for fine-tuning of the molecule's properties. nih.govrsc.org
Table 1: Key Steps in Cyclocondensation Mechanism
| Step | Description | Reactants Involved | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Addition | 5-Aminopyrazole, β-Dicarbonyl Compound | Open-chain intermediate |
| 2 | Intramolecular Cyclization | Open-chain intermediate | Bicyclic hydroxyl intermediate |
The introduction of a halogen atom, such as bromine at the C3-position, is often achieved through oxidative halogenation. nih.govnih.gov In one-pot methodologies that combine cyclization and halogenation, the pyrazolo[1,5-a]pyrimidine core is formed first via a cascade cyclization. nih.govacs.org Following its formation, an in-situ electrophilic halogenation occurs. acs.org For instance, the combination of a sodium halide (e.g., NaBr) and an oxidant like potassium persulfate (K₂S₂O₈) generates the electrophilic halogen species required for the substitution. nih.govnih.gov Mechanistic studies involving radical scavengers have suggested that these reactions proceed through a non-radical, likely electrophilic substitution, pathway. nih.govrsc.org Another approach uses hypervalent iodine(III) reagents, such as PIDA (phenyliodine diacetate), which react with a halide salt to form an intermediate that facilitates the electrophilic halogenation onto the electron-rich pyrazole ring of the fused system. rsc.org The C3-position is the typical site for this electrophilic attack. rsc.org
Table 2: Reagents for Oxidative Halogenation
| Halogen Source | Oxidant | Solvent | Key Feature |
|---|---|---|---|
| Sodium Halides (NaX) | Potassium Persulfate (K₂S₂O₈) | Water | Environmentally benign, one-pot with cyclization nih.gov |
| Potassium Halide (KX) | Phenyliodine diacetate (PIDA) | Water | Utilizes hypervalent iodine, proceeds at ambient temperature rsc.org |
Computational Chemistry Approaches
Computational studies, particularly those involving molecular orbital calculations, are instrumental in rationalizing and predicting the reactivity of pyrazolo[1,5-a]pyrimidine systems. These theoretical approaches provide insight into the electronic structure and the behavior of these molecules during electrophilic substitution reactions.
Molecular orbital (MO) calculations have been successfully employed to predict the regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring. researchgate.netcdnsciencepub.com These calculations consistently predict that electrophilic attack occurs successively at the C3 and C6 positions. researchgate.netcdnsciencepub.comcdnsciencepub.com This theoretical finding aligns with experimental observations where bromination yields 3-bromo and 3,6-dibromo species. researchgate.netcdnsciencepub.com
The orientation of nitration is strongly dependent on the reagents used, a phenomenon that can be explained by computational models. cdnsciencepub.comcdnsciencepub.com For instance, nitration with a mixture of nitric and sulfuric acids results in the 3-nitro compound, which is the predicted outcome for a standard electrophilic substitution. cdnsciencepub.com However, using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro product. cdnsciencepub.com MO calculations suggest that the 6-nitration does not follow a simple electrophilic displacement of a proton but likely proceeds through an addition-elimination sequence. researchgate.netcdnsciencepub.comcdnsciencepub.com These theoretical approaches confirm that C3-substitution is the normal electronic preference for electrophilic attack on both the neutral pyrazolo[1,5-a]pyrimidine and its conjugate acid. cdnsciencepub.com
In strongly acidic media, such as those used for nitration or bromination, the pyrazolo[1,5-a]pyrimidine ring system can become protonated. Identifying the specific protonated species and understanding its reactivity is crucial. A combination of approximate molecular orbital calculations and analysis of NMR coupling constant patterns has identified the major reacting species in strong acid as the 1-protonated entity. researchgate.netcdnsciencepub.comcdnsciencepub.com The calculations predict that this protonated conjugate acid, like the free base, is most susceptible to electrophilic attack at the 3-position. cdnsciencepub.com This confirms that the inherent electronic properties of the heterocyclic system favor C3-substitution, and protonation at N1 does not alter this preferred regioselectivity for electrophilic attack. researchgate.netcdnsciencepub.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 3-bromo-6-nitropyrazolo[1,5-a]pyrimidine |
| Pyrazolo[1,5-a]pyrimidine |
| 5-Aminopyrazole |
| 3-bromo-pyrazolo[1,5-a]pyrimidine |
| 3,6-dibromo-pyrazolo[1,5-a]pyrimidine |
| 3-nitro-pyrazolo[1,5-a]pyrimidine |
Prediction of Regioselective Substitution Patterns
The substitution patterns on the pyrazolo[1,5-a]pyrimidine scaffold are dictated by the electronic properties of the fused heterocyclic system. Theoretical studies and experimental evidence consistently show that the ring system exhibits distinct regioselectivity in electrophilic substitution reactions. The pyrazole moiety, being electron-rich, is generally more susceptible to electrophilic attack than the electron-deficient pyrimidine ring.
Computational models, including early molecular orbital calculations and more recent density functional theory (DFT) studies, predict that the C3 position is the most favorable site for electrophilic attack. researchgate.netcdnsciencepub.com This prediction is based on calculations of electron density and the localization energies of Wheland intermediates. Experimental results for halogenation and nitration under strongly acidic conditions align with this theoretical prediction. For instance, bromination of the parent pyrazolo[1,5-a]pyrimidine yields the 3-bromo and subsequently the 3,6-dibromo derivatives. researchgate.netcdnsciencepub.com Similarly, nitration with a mixture of concentrated nitric and sulfuric acids exclusively produces the 3-nitro compound. cdnsciencepub.comcdnsciencepub.com
However, the regioselectivity is highly dependent on the reaction conditions. While the C3 position is the kinetically favored site for substitution in strongly acidic media, substitution at the C6 position on the pyrimidine ring can be achieved under different conditions, highlighting a complex interplay between the substrate, reagent, and reaction environment. researchgate.net
Proposed Reaction Sequences (e.g., Addition-Elimination for 6-Nitration)
The nitration of pyrazolo[1,5-a]pyrimidine provides a clear example of condition-dependent regioselectivity. While nitration with mixed acids affords the 3-nitro derivative as expected from electronic structure calculations, performing the reaction with nitric acid in acetic anhydride leads to the formation of the 6-nitro-pyrazolo[1,5-a]pyrimidine. researchgate.netcdnsciencepub.com This outcome at the electron-poorer pyrimidine ring is considered anomalous for a standard electrophilic aromatic substitution.
Molecular orbital calculations confirm that direct electrophilic attack by a nitronium ion (NO₂⁺) at C6 is energetically unfavorable compared to attack at C3. cdnsciencepub.com To account for the observed 6-nitration, an addition-elimination sequence has been proposed. researchgate.netcdnsciencepub.com This mechanism suggests that the reaction does not proceed via a simple displacement of a proton by an electrophile. Instead, it is hypothesized that a species present in the nitric acid-acetic anhydride medium (potentially dinitrogen pentoxide or acetyl nitrate) adds across the C6-C7 double bond of the pyrimidine ring. This is followed by an elimination step, which re-aromatizes the ring system and results in the net substitution at the C6 position. This proposed pathway explains the unusual regioselectivity observed under these specific nitrating conditions. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in elucidating the electronic structure and predicting the reactivity of the pyrazolo[1,5-a]pyrimidine core. Both semi-empirical methods and more advanced Density Functional Theory (DFT) calculations have been employed to understand the molecule's properties. rsc.orgmodern-journals.comresearchgate.net
Early studies using methods like CNDO/2 and Hückel Molecular Orbital (HMO) theory provided foundational insights. cdnsciencepub.com These calculations established that the highest electron densities in both the neutral pyrazolo[1,5-a]pyrimidine molecule and its N1-protonated conjugate acid are located at the C3 position. researchgate.netcdnsciencepub.com This high electron density makes C3 the most probable site for electrophilic attack, which is consistent with experimental findings in strongly acidic media.
More recent DFT studies have provided a more detailed picture of the electronic landscape. rsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO energy indicates the propensity to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The MEP map visually represents the charge distribution and identifies electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For the pyrazolo[1,5-a]pyrimidine system, these calculations corroborate that the region around C3 is the most electron-rich, thus confirming its susceptibility to electrophiles.
| Position | Calculated Electron Density (CNDO/2) cdnsciencepub.com | Predicted Reactivity towards Electrophiles |
|---|---|---|
| C2 | 1.015 | Low |
| C3 | 1.047 | High |
| C5 | 0.978 | Low |
| C6 | 1.025 | Moderate (condition dependent) |
| C7 | 0.972 | Low |
Theoretical Insights into Reaction Regioselectivity and Efficiency of Pyrazolo[1,5-a]pyrimidines
Theoretical and computational studies provide a robust framework for understanding the regioselectivity and efficiency of substitution reactions on the pyrazolo[1,5-a]pyrimidine nucleus. The fusion of an electron-rich pyrazole ring with an electron-deficient pyrimidine ring creates a system with distinct electronic characteristics that govern its chemical behavior. rsc.orgnih.gov
The primary theoretical insight is that the system does not behave as a simple combination of its constituent rings but as a unique entity where the pyrazole moiety dominates the reactivity in electrophilic substitutions. cdnsciencepub.com Quantum chemical calculations consistently identify the C3 position as the center of highest electron density and the site most prone to electrophilic attack. researchgate.netcdnsciencepub.com This prediction holds true for reactions proceeding through a classic electrophilic aromatic substitution mechanism, where the stability of the cationic intermediate (sigma complex) is paramount. The formation of the sigma complex at C3 is energetically more favorable than at any other position.
Furthermore, computational models explain the unusual reactivity observed under specific conditions, such as the nitration at C6. researchgate.net By demonstrating the high energy barrier for a direct electrophilic attack at C6, theoretical calculations support the proposal of alternative, lower-energy pathways like the addition-elimination mechanism. cdnsciencepub.com This highlights the power of computational chemistry not only to predict the most likely outcome but also to rationalize unexpected experimental results.
In essence, the regioselectivity of reactions involving pyrazolo[1,5-a]pyrimidine derivatives is a finely tuned balance of the intrinsic electronic properties of the scaffold and the specific nature of the reagents and reaction conditions. Theoretical models are indispensable for deconvoluting these factors, allowing for the prediction of substitution patterns and the rational design of synthetic routes to specifically functionalized derivatives like this compound.
Advanced Applications of Pyrazolo 1,5 a Pyrimidine Derivatives in Chemical Research
Building Blocks in Complex Organic Synthesis
The strategic placement of a bromine atom at the C-3 position and a nitro group at the C-6 position makes 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine a highly versatile precursor in the synthesis of complex organic molecules. These two functional groups act as synthetic "handles" that can be manipulated independently to introduce a wide array of substituents, enabling the systematic construction of diverse molecular architectures.
The 3-bromo substituent is a key feature for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The C-3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is known to be reactive towards such transformations. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, converting the bromo-derivative into more complex structures. Palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) reactions are commonly employed to functionalize this position. rsc.org
Simultaneously, the 6-nitro group serves as a latent amino group. The nitro functionality is a strong electron-withdrawing group that can be readily reduced to a primary amine under various conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This newly formed 6-amino group can then undergo a host of secondary transformations, including acylation to form amides, sulfonylation to form sulfonamides, or diazotization followed by substitution. This dual reactivity allows for a programmed, stepwise elaboration of the pyrazolo[1,5-a]pyrimidine scaffold.
| Position | Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|---|---|
| C-3 | Bromo (-Br) | Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Aryl (-Ar) |
| C-3 | Bromo (-Br) | Sonogashira Coupling | R-C≡CH | Alkynyl (-C≡C-R) |
| C-3 | Bromo (-Br) | Buchwald-Hartwig Amination | R₂NH | Amino (-NR₂) |
| C-6 | Nitro (-NO₂) | Reduction | SnCl₂, H₂/Pd | Amino (-NH₂) |
| C-6 (Post-Reduction) | Amino (-NH₂) | Acylation | R-COCl | Amide (-NHCOR) |
| C-6 (Post-Reduction) | Amino (-NH₂) | Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) |
The ability to perform selective and sequential reactions at the C-3 and C-6 positions makes this compound an ideal intermediate for constructing higher-order synthetic targets, particularly in the field of medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a key component in numerous inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govmdpi.com For example, a synthetic strategy could involve an initial Suzuki coupling at the C-3 position to introduce a specific aryl moiety required for binding in a kinase's active site. This could be followed by the reduction of the C-6 nitro group and subsequent acylation to add a second substituent designed to interact with another region of the target protein or to improve the compound's pharmacokinetic properties. This stepwise approach is fundamental to structure-activity relationship (SAR) studies, where the impact of modifications at each position can be systematically evaluated. mdpi.com
Applications in Materials Science
The inherent photophysical properties of the pyrazolo[1,5-a]pyrimidine ring system have led to its exploration in materials science. nih.govresearchgate.net The fused aromatic structure provides a rigid and planar core that is conducive to strong fluorescence and electronic interactions. The this compound derivative is a strategic starting material for creating advanced materials, as its functional groups allow for precise tuning of the final material's optoelectronic properties.
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as an important class of fluorophores. researchgate.netrsc.org Their emission properties can be modulated by the nature and position of substituents on the heterocyclic core. researchgate.netnih.gov The this compound scaffold is well-suited for creating "push-pull" or donor-acceptor (D-A) type fluorophores.
The 6-nitro group is a powerful electron-acceptor (A). By replacing the 3-bromo group with a strong electron-donating group (D) via a cross-coupling reaction, a molecule with significant intramolecular charge transfer (ICT) character can be synthesized. This ICT process is highly sensitive to the electronic nature of the substituents and the polarity of the environment, allowing for the rational design of fluorophores with tunable emission wavelengths (from blue to red) and large Stokes shifts. Such tailored fluorophores are valuable as fluorescent probes and as components in organic light-emitting diodes (OLEDs). rsc.org
| Modification at C-3 (replacing -Br) | Modification at C-6 (from -NO₂) | Electronic Character | Potential Effect on Emission |
|---|---|---|---|
| Electron Donating Group (e.g., -NMe₂, -OMe) | Electron Withdrawing Group (-NO₂) | Strong Donor-Acceptor | Red-shifted emission, high sensitivity to solvent polarity |
| Extended π-conjugated system (e.g., -biphenyl) | Electron Withdrawing Group (-NO₂) | Extended Conjugation | Shift in absorption/emission wavelengths |
| Electron Donating Group (-NMe₂) | Reduced to Amine (-NH₂) | Donor-Donor | Blue-shifted emission compared to D-A system |
Fluorescent molecules are crucial for the development of chemosensors, which detect the presence of specific ions or molecules through a change in their optical properties. rsc.org The pyrazolo[1,5-a]pyrimidine framework can be elaborated into effective chemosensors. A common design strategy involves coupling a receptor unit (a molecule or functional group that selectively binds a target analyte) to the fluorophore core.
Starting from this compound, a receptor moiety can be installed at the C-3 position via a cross-coupling reaction. This receptor could be a crown ether for sensing metal cations or a hydrogen-bonding motif for detecting anions. Upon binding of the target analyte to the receptor, the electronic environment of the pyrazolo[1,5-a]pyrimidine fluorophore is perturbed. This perturbation alters the ICT process, leading to a detectable change in the fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission color, thus signaling the presence of the analyte.
Strategies for Combinatorial Library Design Based on the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure for combinatorial library synthesis, which is a key strategy in modern drug discovery. nih.govnih.gov This approach involves the rapid synthesis of a large number of related compounds for high-throughput screening against biological targets. The compound this compound is an exemplary starting point for building such libraries due to its two distinct and addressable functionalization points.
A powerful strategy is two-dimensional combinatorial synthesis. In the first dimension, a diverse set of building blocks (e.g., a collection of different boronic acids) is used to react with the 3-bromo position, creating a series of 3-substituted-6-nitropyrazolo[1,5-a]pyrimidine intermediates. In the second dimension, the nitro group of each of these intermediates is reduced to an amine, and this new library of amines is then reacted with a second set of diverse building blocks (e.g., a collection of different acyl chlorides or sulfonyl chlorides). This matrix-based approach allows for the exponential generation of a large and structurally diverse library of final compounds from a small number of starting reagents, maximizing the chemical space explored in the search for new bioactive molecules. nih.gov
| Core: Pyrazolo[1,5-a]pyrimidine | R² from Acyl Chloride 1 | R² from Acyl Chloride 2 | ...R² from Acyl Chloride n |
|---|---|---|---|
| R¹ from Boronic Acid 1 | Compound 1,1 | Compound 1,2 | Compound 1,n |
| R¹ from Boronic Acid 2 | Compound 2,1 | Compound 2,2 | Compound 2,n |
| ...R¹ from Boronic Acid m | Compound m,1 | Compound m,2 | Compound m,n |
| R¹ is introduced at C-3 via Suzuki coupling. R² is introduced at C-6 via reduction of -NO₂ followed by acylation. |
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Routes to 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine
The primary route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov However, the synthesis of the specifically substituted this compound often requires post-functionalization of the pre-formed heterocyclic core, which can present challenges in regioselectivity and yield. nih.gov
Future research should focus on developing more direct and efficient synthetic strategies. One-pot multicomponent reactions, which have been successfully employed for other substituted pyrazolo[1,5-a]pyrimidines, represent a promising avenue. nih.gov The challenge lies in identifying suitable starting materials that already contain the required bromo and nitro functionalities, or their precursors, to enable a convergent synthesis.
Microwave-assisted organic synthesis is another area ripe for exploration. nih.gov This technique has been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic systems. nih.govrsc.org Developing a microwave-assisted protocol could significantly enhance the efficiency of producing this compound.
Table 1: Potential Synthetic Strategies for Future Exploration
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Identifying compatible precursors for the bromo and nitro groups. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions (temperature, time, power). |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | High initial setup cost, requires specialized equipment. |
| Catalytic C-H Functionalization | Direct introduction of functional groups, avoids pre-functionalized substrates. | Achieving high regioselectivity on the pyrazolo[1,5-a]pyrimidine (B1248293) core. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The reactivity of this compound is largely dictated by its two key functional groups. The bromine atom at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov While the utility of 3-bromo pyrazolo[1,5-a]pyrimidines as precursors for such reactions is known, a systematic exploration of the scope and limitations for this specific nitro-substituted derivative is needed. The strong electron-withdrawing nature of the nitro group at the 6-position is expected to influence the reactivity of the C-Br bond, a phenomenon that warrants detailed investigation.
The nitro group itself offers a gateway to further chemical diversity. Its reduction to an amino group would yield 3-bromo-6-aminopyrazolo[1,5-a]pyrimidine, a valuable intermediate for constructing more complex fused heterocyclic systems or for introducing new functionalities via diazotization or acylation reactions. nih.gov Exploring various reducing agents to achieve selective reduction without affecting the bromo group will be a key challenge.
Future research could also delve into nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient pyrimidine (B1678525) ring, activated by the nitro group, could be susceptible to attack by various nucleophiles. Understanding the regioselectivity of such reactions would unlock new pathways for functionalization.
Advanced Computational Modeling for Prediction and Optimization of Pyrazolo[1,5-a]pyrimidine Chemistry
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. researchgate.net For this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into its electronic structure, reactivity, and photophysical properties. rsc.orgnih.gov
Future computational studies could focus on:
Predicting Reactivity: Calculating electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing new reactions and predicting their outcomes.
Modeling Reaction Mechanisms: Elucidating the transition states and energy profiles of potential synthetic routes or chemical transformations. This would aid in optimizing reaction conditions to favor desired products and improve yields. rsc.org
Virtual Screening for Applications: Using molecular docking simulations to predict the binding affinity of derivatives of this compound with biological targets, such as protein kinases. nih.govbohrium.com This could accelerate the discovery of new potential therapeutic agents.
A significant challenge will be to ensure the accuracy of these computational models by benchmarking them against experimental data, which is currently limited for this specific compound.
Application of this compound in the Construction of Novel Chemical Systems
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including as a kinase inhibitor in cancer therapy. nih.govnih.govmdpi.com The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of new bioactive molecules and functional materials.
Future applications could be explored in:
Medicinal Chemistry: Using the bromo and nitro groups as handles to synthesize libraries of new compounds for screening against various diseases. The bromo group allows for the introduction of diverse aryl or alkyl substituents via cross-coupling, while the nitro group can be converted to an amine, a key functional group in many pharmaceuticals. nih.govnih.gov
Materials Science: The planar, electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core suggests potential applications in organic electronics. rsc.orgnih.gov By strategically modifying the scaffold through the bromo and nitro positions, it may be possible to construct novel organic light-emitting diodes (OLEDs), sensors, or fluorescent probes. rsc.org
Agrochemicals: The pyrazolo[1,5-a]pyrimidine core is also present in some agrochemicals. nih.gov Further derivatization of the title compound could lead to the discovery of new herbicides, fungicides, or insecticides.
The primary challenge in these areas is the rational design of derivatives with the desired properties. This will require a multidisciplinary approach, combining synthetic chemistry with biological screening, materials characterization, and computational modeling.
Q & A
Q. What are the optimized synthetic routes for preparing 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of 3-aminopyrazole precursors with β-dicarbonyl or α,β-unsaturated carbonyl compounds. A common approach includes:
- Step 1 : Bromination at position 3 using N-bromosuccinimide (NBS) in DMF under reflux (80–90°C, 12 hours).
- Step 2 : Nitration at position 6 with fuming HNO₃ in H₂SO₄ at 0–5°C, followed by quenching in ice.
Key reagents include NaH for deprotonation and K₂CO₃ as a base for nucleophilic substitutions. Purity is ensured via recrystallization from ethanol or DMF .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for pyrimidine protons (δ 8.5–9.5 ppm) and nitro/bromo substituents (e.g., C-3 Br at δ 105–110 ppm in ¹³C NMR).
- IR Spectroscopy : Peaks at ~1540 cm⁻¹ (C-NO₂ asymmetric stretch) and 650 cm⁻¹ (C-Br stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (e.g., ~257 g/mol) with isotopic patterns confirming bromine.
Elemental analysis (C, H, N) validates stoichiometry .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of pyrazolo[1,5-a]pyrimidine derivatives be addressed?
Regioselectivity is influenced by electronic effects. For example:
- Electron-withdrawing groups (e.g., -NO₂) direct electrophilic substitution to the less deactivated position. Computational DFT studies (e.g., Fukui indices) predict reactive sites.
- Steric hindrance : Bulky substituents at position 3 (e.g., Br) favor reactions at position 5 or 6. Controlled reaction temperatures (0–25°C) minimize side products .
Q. What computational methods are used to study the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (~4.5 eV) and charge distribution.
- Molecular Docking : Predict binding affinity to kinase targets (e.g., CDK2) using AutoDock Vina. The nitro group forms hydrogen bonds with Lys33, while bromine enhances hydrophobic interactions .
Q. How is this compound applied in medicinal chemistry, and what structural modifications enhance activity?
- Kinase Inhibition : The nitro group enhances π-stacking with ATP-binding pockets in kinases. Derivatives with -CF₃ at position 7 show 10-fold higher IC₅₀ against EGFR.
- Fluorescent Probes : Substitution with electron-donating groups (e.g., -NH₂) at position 5 shifts emission to 450 nm (quantum yield Φ = 0.42) for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
